NH-bis(PEG2-Boc)
Overview
Description
NH-bis(PEG2-Boc): is a polyethylene glycol derivative containing an amino group with two tert-butoxycarbonyl (Boc) protected amines. This compound is widely used in various fields due to its unique chemical properties, particularly in the synthesis of polyethylene glycol-based linkers and conjugates.
Mechanism of Action
Target of Action
NH-bis(PEG2-Boc) is a PEG-based linker used in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) . The primary targets of this compound are the E3 ubiquitin ligase and the target protein .
Mode of Action
NH-bis(PEG2-Boc) joins two essential ligands, one for an E3 ubiquitin ligase and the other for the target protein . This interaction enables selective protein degradation by leveraging the intracellular ubiquitin-proteasome system .
Biochemical Pathways
The compound operates within the ubiquitin-proteasome system, a crucial pathway for protein degradation . By linking a ligand for the target protein with a ligand for an E3 ubiquitin ligase, NH-bis(PEG2-Boc) facilitates the ubiquitination and subsequent degradation of the target protein .
Pharmacokinetics
Pegylation, the process of attaching peg chains to molecules, can increase solubility and stability and reduce immunogenicity of peptides and proteins . This suggests that NH-bis(PEG2-Boc) may have favorable ADME properties.
Result of Action
The result of NH-bis(PEG2-Boc)'s action is the selective degradation of target proteins . This can have various molecular and cellular effects depending on the specific target protein being degraded.
Action Environment
The action of NH-bis(PEG2-Boc) is influenced by the intracellular environment, as it leverages the ubiquitin-proteasome system for protein degradation . The compound’s efficacy and stability may also be affected by the pH level, as the Boc protected amines can be deprotected under acidic conditions .
Biochemical Analysis
Biochemical Properties
NH-bis(PEG2-Boc) plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The amino group in NH-bis(PEG2-Boc) is reactive with carboxylic acids, activated NHS ester, carbonyls . The protected amines can be deprotected by acidic conditions .
Cellular Effects
NH-bis(PEG2-Boc) has profound effects on various types of cells and cellular processes. It influences cell function by exploiting the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Molecular Mechanism
NH-bis(PEG2-Boc) exerts its effects at the molecular level through a variety of mechanisms. It contains two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NH-bis(PEG2-Boc) typically involves the reaction of polyethylene glycol with tert-butoxycarbonyl-protected amines. The process includes:
Reaction of Polyethylene Glycol with Boc-Protected Amines: The polyethylene glycol is reacted with tert-butoxycarbonyl-protected amines under controlled conditions to form the desired compound.
Purification: The product is purified using techniques such as column chromatography to obtain a high-purity compound.
Industrial Production Methods: In industrial settings, the production of NH-bis(PEG2-Boc) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reaction: Large quantities of polyethylene glycol and Boc-protected amines are reacted in reactors.
Purification and Quality Control: The product is purified and subjected to rigorous quality control measures to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions: NH-bis(PEG2-Boc) undergoes various chemical reactions, including:
Deprotection: The Boc-protected amines can be deprotected under acidic conditions to yield free amines.
Amide Bond Formation: The amino group can react with carboxylic acids or activated esters to form amide bonds.
Reductive Amination: The amino group can react with carbonyl groups such as ketones and aldehydes under reductive amination conditions to form C-N bonds.
Common Reagents and Conditions:
Acidic Conditions: Used for deprotection of Boc groups.
Carboxylic Acids and Activated Esters: Used for amide bond formation.
Reductive Amination Reagents: Such as sodium cyanoborohydride for reductive amination reactions.
Major Products:
Free Amines: Obtained after deprotection.
Amide Derivatives: Formed through amide bond formation reactions.
C-N Bonded Compounds: Resulting from reductive amination.
Scientific Research Applications
NH-bis(PEG2-Boc) has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of polyethylene glycol-based conjugates and linkers.
Biology: Employed in the modification of biomolecules for enhanced solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and biodistribution of therapeutic agents.
Industry: Applied in the production of advanced materials and polymers
Comparison with Similar Compounds
NH-bis(PEG2-propargyl): A polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs).
Boc-NH-PEG-NH2: A linear heterobifunctional polyethylene glycol reagent containing an amine group and a Boc-protected amine.
NH-bis(C2-PEG2-NH-Boc): Another polyethylene glycol-based linker used in the synthesis of PROTACs.
Uniqueness: NH-bis(PEG2-Boc) is unique due to its dual Boc-protected amines, which provide versatility in various chemical reactions. Its ability to form stable linkages with a wide range of molecules makes it a valuable compound in multiple scientific and industrial applications .
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethylamino]ethoxy]ethoxy]ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H45N3O8/c1-21(2,3)32-19(26)24-9-13-30-17-15-28-11-7-23-8-12-29-16-18-31-14-10-25-20(27)33-22(4,5)6/h23H,7-18H2,1-6H3,(H,24,26)(H,25,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYIWCLJWOXGQHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCNCCOCCOCCNC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H45N3O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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